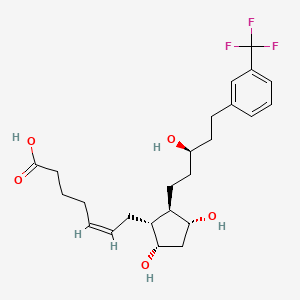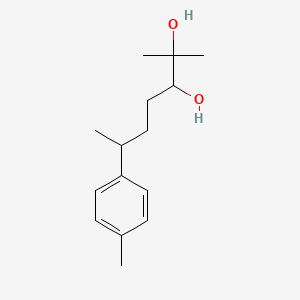
2-Methyl-6-(p-tolyl)heptane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(p-tolyl)heptane-2,3-diol, also known as MTHD or Methadol, is a synthetic opioid drug that has been used as an analgesic and a substitute for other opioids such as morphine and heroin. MTHD was first synthesized in the 1940s and has been used in clinical practice since the 1950s.
Applications De Recherche Scientifique
Chiral Camphor-Based Amino Alcohols and Aminodiols as Ligands : Syntheses of compounds similar to 2-Methyl-6-(p-tolyl)heptane-2,3-diol have been described, which are utilized as ligands in enantioselective diethyl zinc addition to benzaldehyde with moderate enantioselectivity (Olusegun B. Olubanwo et al., 2018).
Reaction of p-Tolyl Radical with 1,3-Butadiene : A study on the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions identified 6-Methyl-1,4-dihydronaphthalene as a major product, indicating the potential of such reactions in the formation of polycyclic aromatic hydrocarbons (PAHs) and their partially hydrogenated analogues in combustion flames and the interstellar medium (D. Parker et al., 2014).
Optically Active Aromatic Chromophores : Studies on compounds possessing the α-arylethyl structure, including S -(+)-2-methyl-6-(p-tolyl)heptane, have been conducted with ORD and CD measurements in the UV spectra region. These studies are crucial in understanding the optical properties of such compounds (L. Verbit et al., 1968).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, highlighting the synthetic utility of such compounds in organic chemistry (Xue-Feng Zhu et al., 2003).
Intramolecular Hydrogen Bonding in Triols : Research on the intramolecular hydrogen bonding in various compounds, including heptane-1:4:7-triol, provides insight into the structural and chemical properties of these compounds (L. P. Kuhn et al., 1961).
Selective Hydrogenation over Pd-Nanoparticles : Studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-butene-2-ol over Pd supported on hypercrosslinked polystyrene reveal the influence of solvent properties on catalytic activity and selectivity (L. Nikoshvili et al., 2015).
Propriétés
IUPAC Name |
2-methyl-6-(4-methylphenyl)heptane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUXXMLNYMKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(p-tolyl)heptane-2,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

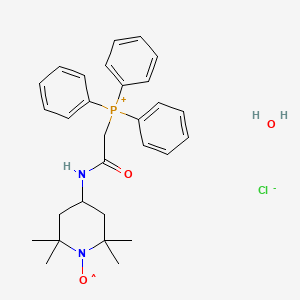
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)
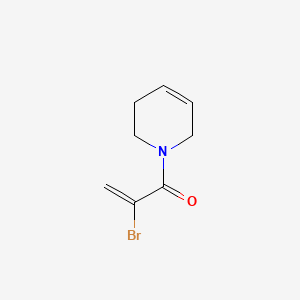



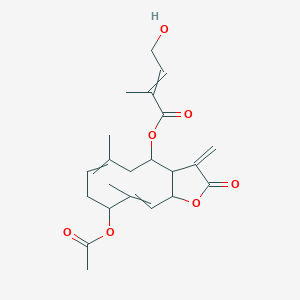




![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)
